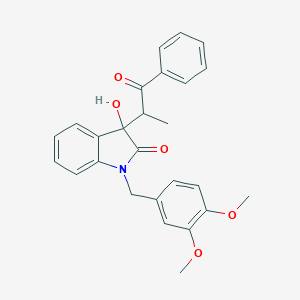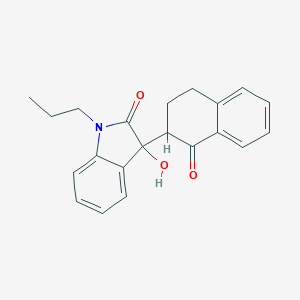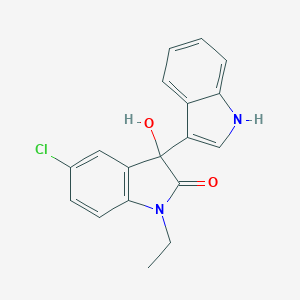![molecular formula C19H26N2O3S B272231 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine, also known as BSN-1, is a chemical compound that has garnered significant attention from the scientific community due to its potential in various research applications.
Mécanisme D'action
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine's mechanism of action is not well understood, but it is thought to involve the modulation of ion channels and the inhibition of cancer cell growth. Its ability to selectively bind to metal ions may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels, and the detection of metal ions. Its ability to selectively bind to metal ions may also have potential applications in the field of environmental monitoring.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine's advantages for lab experiments include its potential as a fluorescent probe for detecting metal ions and its potential anti-cancer properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Orientations Futures
There are several future directions for 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine research, including further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in environmental monitoring. Additionally, its potential as a modulator of ion channels and its anti-cancer properties warrant further investigation and could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 4-butoxynaphthalene with piperazine and sulfonyl chloride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine has shown promise in various research applications, including its use as a fluorescent probe for detecting metal ions, a potential anti-cancer agent, and a modulator of ion channels. Its ability to selectively bind to metal ions and its potential anti-cancer properties make it a valuable tool in the field of medicinal chemistry.
Propriétés
Formule moléculaire |
C19H26N2O3S |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-(4-butoxynaphthalen-1-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C19H26N2O3S/c1-3-4-15-24-18-9-10-19(17-8-6-5-7-16(17)18)25(22,23)21-13-11-20(2)12-14-21/h5-10H,3-4,11-15H2,1-2H3 |
Clé InChI |
OMSZCONOOLJONE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272150.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272154.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)


![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272166.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)


![1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272173.png)